molecular formula C23H22ClN5O3 B8103281 Betrixaban-d6

Betrixaban-d6

Número de catálogo: B8103281
Peso molecular: 457.9 g/mol
Clave InChI: PGOYJYHMBCZDLN-YJKHHXLJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Betrixaban-d6 is a deuterated form of Betrixaban, an oral anticoagulant drug that acts as a direct inhibitor of Factor Xa. Betrixaban is primarily used for the prevention of venous thromboembolism in patients who are at risk due to restricted mobility or other medical conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Betrixaban due to its enhanced stability and resistance to metabolic degradation.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Betrixaban-d6 involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Key features include:

Análisis De Reacciones Químicas

Types of Reactions: Betrixaban-d6 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: this compound can undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon.

    Substitution: Reagents such as halogens and nucleophiles are used under controlled conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted aromatic compounds .

Aplicaciones Científicas De Investigación

Betrixaban-d6 has a wide range of scientific research applications, including:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Betrixaban.

    Metabolic Pathways: Helps in understanding the metabolic pathways and identifying metabolites.

    Drug Development: Assists in the development of new anticoagulant drugs by providing insights into the stability and efficacy of Betrixaban.

    Biological Studies: Used in biological studies to investigate the interaction of Betrixaban with various biological targets.

    Industrial Applications: Employed in the pharmaceutical industry for quality control and formulation development .

Mecanismo De Acción

Betrixaban-d6 exerts its effects by inhibiting Factor Xa, a key enzyme in the coagulation cascade. By inhibiting Factor Xa, this compound prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This mechanism is independent of cofactors and involves the direct binding of this compound to the active site of Factor Xa .

Comparación Con Compuestos Similares

  • Apixaban
  • Rivaroxaban
  • Edoxaban
  • Dabigatran

Comparison:

This compound stands out due to its enhanced stability and resistance to metabolic degradation, making it a valuable tool in scientific research and drug development.

Actividad Biológica

Biological Activity of Betrixaban

Betrixaban is a direct factor Xa inhibitor that has shown significant anticoagulant activity in clinical studies.

Betrixaban exerts its antithrombotic effect by inhibiting free and prothrombinase-bound factor Xa in a concentration-dependent manner . This inhibition occurs at the junction of the intrinsic and extrinsic coagulation pathways, playing a pivotal role in preventing thrombus formation .

Pharmacodynamics

In preclinical studies, betrixaban demonstrated dose-dependent inhibition of platelet-mediated prothrombinase activity . At concentrations ranging from 5 ng/mL to 25 ng/mL, betrixaban showed comparable inhibition of thrombin generation to that achieved by 2.5 mg fondaparinux .

Clinical Efficacy

The APEX trial, a large randomized clinical study, evaluated the efficacy of betrixaban in preventing venous thromboembolism (VTE) in acute medically ill patients:

  • Extended-duration betrixaban (35-42 days) reduced VTE events compared to standard-duration enoxaparin (6-14 days) .
  • In the overall study population, betrixaban showed a 36% relative risk reduction in symptomatic VTE events at Days 35-42 .
OutcomeBetrixabanEnoxaparinRelative Risk (95% CI)
Primary efficacy composite4.4%6.0%0.75 (0.61, 0.91)
Symptomatic VTE (Days 35-42)0.9%1.5%0.64 (not provided)

Safety Profile

The APEX trial also provided insights into the safety of betrixaban:

  • 54% of patients receiving betrixaban experienced at least one adverse reaction, compared to 52% taking enoxaparin .
  • The most common adverse reactions (≥5%) were related to bleeding .
  • The incidence of major bleeding episodes was 0.67% for betrixaban and 0.57% for enoxaparin .

Pharmacokinetics

Betrixaban exhibits favorable pharmacokinetic properties for extended thromboprophylaxis:

  • Long half-life of 37 hours (pharmacodynamic half-life of 20 hours)
  • Low renal clearance (5-7% of orally administered dose)
  • Minimal metabolism by CYP450 enzymes (<1%)

These properties contribute to a consistent anticoagulant effect over 24 hours and reduce the risk of drug-drug interactions .

Propiedades

IUPAC Name

2-[[4-[(E)-[bis(trideuteriomethyl)hydrazinylidene]methyl]benzoyl]amino]-N-(5-chloropyridin-2-yl)-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O3/c1-29(2)26-13-15-4-6-16(7-5-15)22(30)27-20-10-9-18(32-3)12-19(20)23(31)28-21-11-8-17(24)14-25-21/h4-14H,1-3H3,(H,27,30)(H,25,28,31)/b26-13+/i1D3,2D3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOYJYHMBCZDLN-YJKHHXLJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])[2H])/N=C/C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)C(=O)NC3=NC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.